molecular formula C22H28N2O B11406441 2-(2,2-dimethylpropyl)-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole

2-(2,2-dimethylpropyl)-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole

Cat. No.: B11406441
M. Wt: 336.5 g/mol
InChI Key: HYGYJOVABCGVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-DIMETHYLPROPYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-DIMETHYLPROPYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzophenone with appropriate alkylating agents to introduce the 2,2-dimethylpropyl and 3-(2-methylphenoxy)propyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Catalysts and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-DIMETHYLPROPYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core or the alkyl side chains, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,2-DIMETHYLPROPYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a pharmacophore in drug design, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,2-DIMETHYLPROPYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The 2,2-dimethylpropyl and 3-(2-methylphenoxy)propyl groups may enhance the compound’s binding affinity and selectivity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-DIMETHYLPROPYL)-1H-BENZODIAZOLE: Lacks the 3-(2-methylphenoxy)propyl group, resulting in different chemical and biological properties.

    1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE: Lacks the 2,2-dimethylpropyl group, affecting its overall reactivity and applications.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-1-[3-(2-methylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C22H28N2O/c1-17-10-5-8-13-20(17)25-15-9-14-24-19-12-7-6-11-18(19)23-21(24)16-22(2,3)4/h5-8,10-13H,9,14-16H2,1-4H3

InChI Key

HYGYJOVABCGVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CC(C)(C)C

Origin of Product

United States

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